2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine atoms and a carboxamide group, along with a thiolane ring bearing a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by the introduction of the carboxamide group. The thiolane ring is then attached through nucleophilic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the thiolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or modify the carboxamide group.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and thiolane-containing molecules. Examples are:
- 2,5-dichloropyridine-4-carboxamide
- N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide
Uniqueness
What sets 2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide apart is the combination of its chlorine-substituted pyridine ring and the thiolane ring with a hydroxyl group
Properties
IUPAC Name |
2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2S/c12-8-4-14-9(13)3-7(8)10(16)15-5-11(17)1-2-18-6-11/h3-4,17H,1-2,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTXHAQMGFVAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC(=NC=C2Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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